Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate
Description
Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with an amino group, a keto group, and a methyl ester group.
Properties
IUPAC Name |
methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c1-12-3(10)2-9-4(6)7-8-5(9)11/h2H2,1H3,(H2,6,7)(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPGWRSWPGOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NNC1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3-Amino-1,2,4-triazole: Similar structure but lacks the ester group, used as a herbicide.
5-Amino-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, used in various chemical syntheses.
Uniqueness
Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate is a compound of interest due to its potential biological activities. Derived from the triazole family, this compound exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article reviews existing literature on its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula: C5H7N5O3
- CAS Number: 84827-78-1
- Molecular Weight: 185.14 g/mol
The compound features a triazole ring that is known for its role in various biological applications, particularly as a scaffold in drug development.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain triazole derivatives inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-(3-amino-5-oxo... | Staphylococcus aureus | 10 µg/mL |
| Methyl 2-(3-amino-5-oxo... | Escherichia coli | 15 µg/mL |
| Methyl 2-(3-amino-5-oxo... | Candida albicans | 12 µg/mL |
The above table summarizes the antimicrobial efficacy of this compound and its derivatives against selected pathogens.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to methyl 2-(3-amino-5-oxo... have shown promising results against various cancer cell lines.
Case Study: Anticancer Activity Against Pancreatic Cancer
A study published in ACS Omega highlighted the anticancer effects of triazole derivatives on pancreatic cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methyl 2-(3-amino-5-oxo... | HCT116 (Colon cancer) | 2.0 |
| Methyl 2-(3-amino-5-oxo... | MCF7 (Breast cancer) | 3.5 |
| Methyl 2-(3-amino-5-oxo... | PANC1 (Pancreatic cancer) | 1.8 |
These findings suggest that methyl 2-(3-amino-5-oxo...) and its analogs may act as effective agents in cancer therapy.
The biological activity of methyl 2-(3-amino-5-oxo...) is often attributed to its ability to interfere with key metabolic pathways in microorganisms and cancer cells. The triazole moiety is particularly effective in inhibiting enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from triazole precursors. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazole core.
- Esterification : Introducing the methyl ester group via alkylation or nucleophilic substitution.
- Optimization : Key parameters include solvent choice (e.g., ethanol for reflux), temperature control (70–100°C), and catalysts (e.g., sodium ethoxide). For example, ethyl bromoacetate is added under reflux to functionalize the triazole ring . Purification via recrystallization or column chromatography ensures high yield (60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For instance, the methyl ester group shows a singlet near δ 3.7 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 5-thioxo vs. 5-oxo) and molecular geometry. Software like SHELXL refines crystallographic data .
Q. What are the known biological activities of this compound, and what assays are used to evaluate them?
Methodological Answer:
- Antimicrobial Activity : Tested via broth microdilution (MIC values <50 µg/mL against S. aureus and C. albicans) .
- Enzyme Inhibition : Assays for α-glucosidase or lipase inhibition involve spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl acetate hydrolysis) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate the compound’s reactivity or target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models tautomer stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., microbial enzymes). Docking scores correlate with experimental IC₅₀ values .
- Crystal Packing Analysis : Mercury software identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing stability .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HepG2 for cytotoxicity) and growth media .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. What strategies can modify the triazole ring to enhance bioactivity or selectivity?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 3 to improve antimicrobial potency .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the triazole core. Pd(PPh₃)₄ catalyzes coupling under inert conditions .
- Prodrug Design : Convert the methyl ester to a hydrolyzable prodrug (e.g., ethyl ester) for controlled release .
Q. How can X-ray crystallography and spectroscopy address tautomerism in this compound?
Methodological Answer:
- X-ray Diffraction : Resolves tautomeric forms (e.g., 5-oxo vs. 5-thioxo) via bond-length analysis. For example, C=O bonds (~1.22 Å) vs. C–S (~1.68 Å) .
- Variable-Temperature NMR : Monitors tautomer equilibrium shifts (e.g., coalescence temperatures for proton exchange) .
- IR Spectroscopy : Identifies characteristic stretches (e.g., 1680–1700 cm⁻¹ for carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
